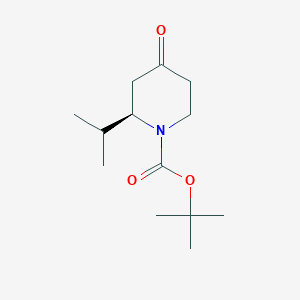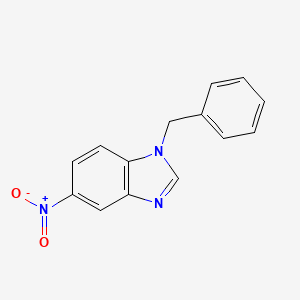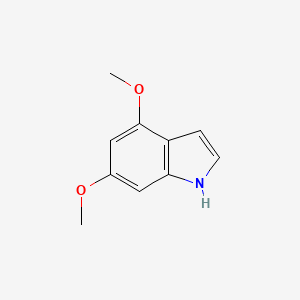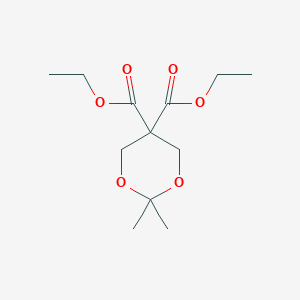
tert-Butyl (2R)-2-isopropyl-4-oxopiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound tert-Butyl (2R)-2-isopropyl-4-oxopiperidine-1-carboxylate is a chiral molecule that is relevant in the field of organic chemistry, particularly in the synthesis of pharmaceuticals and as a building block in drug discovery. While the provided papers do not directly discuss this exact compound, they do provide insights into similar tert-butyl piperidine derivatives and their synthesis, molecular structure, and chemical properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of tert-butyl piperidine derivatives often involves multi-step reactions starting from simple precursors. For example, the synthesis of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate involves starting from L-alanine and involves resolution with O,O'-dibenzoyltartaric acid to obtain enantiomerically pure compounds . Similarly, the synthesis of 2-amino-5-tert-butylpyridine describes a robust method that yields fragments with improved physicochemical properties, which can be incorporated into pharmaceutical compounds . These methods highlight the importance of careful selection of starting materials and reaction conditions to achieve the desired chiral purity and yield.
Molecular Structure Analysis
X-ray studies of related compounds, such as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, reveal details about the molecular structure, such as the orientation of side chains and the presence of hydrogen bonds that lead to specific molecular packing in the crystal structure . These structural insights are crucial for understanding the reactivity and interaction of the molecules with other compounds.
Chemical Reactions Analysis
The chemical reactivity of tert-butyl piperidine derivatives is diverse. For instance, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives can undergo reactions with L-selectride to yield cis isomers, and subsequent reactions can afford trans isomers . Additionally, the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi leads to tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are useful synthons for preparing diverse piperidine derivatives . These reactions demonstrate the versatility of tert-butyl piperidine derivatives in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperidine derivatives are influenced by their molecular structure. For example, the presence of tert-butyl groups can significantly affect the solubility and steric properties of the compounds, as seen in the synthesis and characterization of 4'-tert-butyl-2,2':6',2''-terpyridine . The electron-releasing effect of the tert-butyl substituent can also influence the electrochemical properties of the compounds, as observed in cyclic voltammetric data . These properties are essential for the application of these compounds in drug discovery and development.
Wissenschaftliche Forschungsanwendungen
Stereoselective Syntheses of Piperidine Derivatives
tert-Butyl (2R)-2-isopropyl-4-oxopiperidine-1-carboxylate and its derivatives are primarily used in stereoselective syntheses. These compounds, when reacted with L-selectride or through Mitsunobu reaction, give rise to various isomers and derivatives, contributing significantly to the field of stereochemistry and organic synthesis (Boev et al., 2015). For instance, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its 3-substituted derivatives have been used to generate cis and trans isomers with high yield and stereoselectivity.
Formation of Oxygen Heterocycles
The compound also serves as a precursor in the formation of oxygen heterocycles. tert-Butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone, when treated with certain reagents, leads to the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates. These, upon further treatment, cyclize with high stereoselectivity into cis-isomers of N-Boc piperidine derivatives [3,2-c]-fused with oxygen heterocycles (Moskalenko & Boev, 2014).
Synthesis of Piperidine Derivatives
The compound is also used as a key intermediate in synthesizing a wide range of piperidine derivatives, demonstrating its versatility in organic chemistry. For instance, reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with certain reagents yields tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are crucial synthons for preparing diverse piperidine derivatives (Moskalenko & Boev, 2014).
Intermediate in Jak3 Inhibitor Synthesis
tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, a derivative, plays a role as an important intermediate in the synthesis of protein tyrosine kinase Jak3 inhibitor, CP-690550. The synthesis process includes a series of steps starting from readily available reagents and highlights the compound's importance in medicinal chemistry (Chen Xin-zhi, 2011).
X-ray Crystallography Studies
In the realm of structural chemistry, X-ray studies have revealed significant details about the molecular structure and packing of these compounds. For example, tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate has been studied for its crystal structure and molecular packing driven by strong O-H...O=C hydrogen bonds (Didierjean et al., 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl (2R)-4-oxo-2-propan-2-ylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-9(2)11-8-10(15)6-7-14(11)12(16)17-13(3,4)5/h9,11H,6-8H2,1-5H3/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHRUAIXGSWYPC-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(=O)CCN1C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CC(=O)CCN1C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2R)-2-isopropyl-4-oxopiperidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(Hydroxymethyl)-6-methyl-5-phenylmethoxypyridin-3-yl]methanol](/img/structure/B1331489.png)






![3-[3,4-Bis(phenylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B1331507.png)



![Thieno[2,3-b]pyridin-3-amine](/img/structure/B1331513.png)
